molecular formula C9H18N2O B8157531 cis-3-Amino-N-ethylcyclohexanecarboxamide

cis-3-Amino-N-ethylcyclohexanecarboxamide

Cat. No.: B8157531
M. Wt: 170.25 g/mol
InChI Key: DDAPFWXLYPCGFU-SFYZADRCSA-N
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Description

cis-3-Amino-N-ethylcyclohexanecarboxamide is a compound of interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, an ethyl group, and a carboxamide group attached to a cyclohexane ring in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Amino-N-ethylcyclohexanecarboxamide typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process begins with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, yielding β-enaminoketones . These intermediates are then reduced using sodium in THF-isopropyl alcohol to afford cis-3-aminocyclohexanols . Further functionalization of these aminocyclohexanols can lead to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

cis-3-Amino-N-ethylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

cis-3-Amino-N-ethylcyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-3-Amino-N-ethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as a selective inhibitor of neuronal GABA transport, affecting neurotransmitter uptake and signaling . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-3-Amino-N-ethylcyclohexanecarboxamide is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Its cis configuration and the presence of both amino and carboxamide groups make it a versatile compound for various applications.

Properties

IUPAC Name

(1R,3S)-3-amino-N-ethylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-11-9(12)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3,(H,11,12)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAPFWXLYPCGFU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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